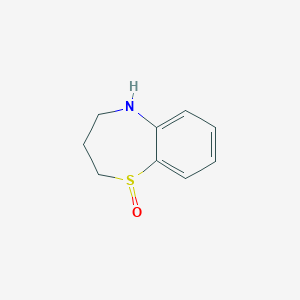

2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one is a chemical compound that has been studied for various applications . It is a highly substituted molecule that can be obtained by direct nitration of the 7-bromo-5-trifluoroacetyl (or formyl)-substituted tetrahydrobenzodiazepinones .

Synthesis Analysis

The synthesis of 2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one involves various chemical reactions. For instance, it can be functionalized by electrophilic aromatic substitution . More details about its synthesis can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one is complex. It has a molecular weight of 201.72 . The InChI code for this compound is 1S/C9H11NS.ClH/c1-2-5-9-8 (4-1)10-6-3-7-11-9;/h1-2,4-5,10H,3,6-7H2;1H .Chemical Reactions Analysis

2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one can undergo various chemical reactions. For example, it can be functionalized by electrophilic aromatic substitution . It can also react with acyl chlorides to form a benzothiazepine-fused β-lactam library .Physical And Chemical Properties Analysis

2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one has a melting point of 202-204°C . It is a powder at room temperature . Its density is predicted to be 1.30±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Pharmacological and Synthetic Profile of Benzothiazepine

Benzothiazepines, including 2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one, are notable for their varied biological activities, which span across coronary vasodilation, tranquilizing effects, antidepressant, antihypertensive, and calcium channel blocking properties. Their significant role in drug research is attributed to their activity against a wide range of targets, prompting the development of numerous synthetic methods for their preparation and chemical transformations. The structure-activity relationship (SAR) of these compounds has been a critical area of study, guiding medicinal chemists in designing newer compounds with improved efficacy and safety profiles (Dighe et al., 2015).

Synthesis and Biological Activities

Further research on 1,5-benzothiazepines reveals their synthesis and pharmacological profiles, underscoring their potential as leads in drug discovery. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, and as amyloid imaging agents, in addition to the previously mentioned pharmacological effects. The comprehensive review of their synthesis and biological activities emphasizes the importance of these compounds in developing new therapeutic agents (Khasimbi et al., 2021).

Environmental Impact and Water Treatment

An intriguing aspect of benzothiazepines is their environmental occurrence and behavior, particularly in water treatment processes. Studies assessing the fate and transformation of benzodiazepines, including compounds similar to 2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one, in water treatment processes highlight their persistent nature and the challenges in removing them from wastewater. Advanced treatment methods combining biological and photochemical processes followed by adsorption to activated carbon have shown high removal efficiencies, suggesting the need for integrated approaches to manage these emerging contaminants (Kosjek et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

2,3,4,5-tetrahydro-1λ4,5-benzothiazepine 1-oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c11-12-7-3-6-10-8-4-1-2-5-9(8)12/h1-2,4-5,10H,3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTQEZPNHUSSIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2S(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2924931.png)

![2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2924933.png)

![3-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2924936.png)

![2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2924939.png)

![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2924947.png)